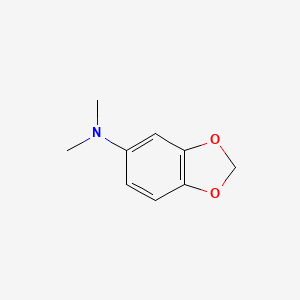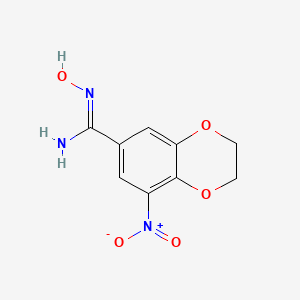![molecular formula C16H11NO2 B14942469 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with an indole moiety The presence of a methoxy group at the 5-position and a ketone group at the 6-position further distinguishes it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can lead to the formation of naphthostyryl derivatives, which can be further processed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include steps to ensure purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism by which 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In the context of its anti-cancer properties, it may interfere with DNA synthesis or function, leading to the inhibition of cancer cell proliferation . Molecular docking studies have suggested that it can bind to active sites of certain enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,11-Dimethoxynaphtho[2,3-f]indole-5,10-dione
- 4-Methoxynaphtho[2,3-f]indole-5,10-dione
- Sulfonamide-based indole analogs
Uniqueness
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific structural features, such as the methoxy and ketone groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H11NO2 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
10-methoxy-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C16H11NO2/c1-19-13-7-6-12-14-11(8-17-12)9-4-2-3-5-10(9)16(18)15(13)14/h2-8,17H,1H3 |
Clave InChI |
FXNKGYLASRRDJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3=C(C=C1)NC=C3C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B14942389.png)
![5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B14942395.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B14942412.png)
![Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
![3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942420.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)
![1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B14942433.png)
![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)
![6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14942448.png)

![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14942478.png)

